molecular formula C19H12Cl3N3 B11035691 6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11035691
M. Wt: 388.7 g/mol
InChI Key: SNVHBOFMHZYATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of chlorine atoms and phenyl groups attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with 3-chlorobenzaldehyde and 4-chloroaniline under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of multiple chlorine atoms and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its reactivity and potential as a bioactive compound, making it a valuable target for further research and development .

Properties

Molecular Formula

C19H12Cl3N3

Molecular Weight

388.7 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H12Cl3N3/c20-13-4-7-16(8-5-13)23-19-18(12-2-1-3-14(21)10-12)24-17-9-6-15(22)11-25(17)19/h1-11,23H

InChI Key

SNVHBOFMHZYATO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.